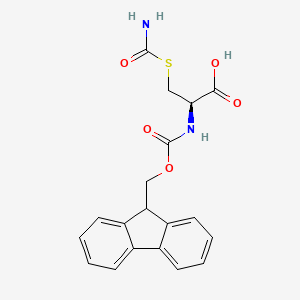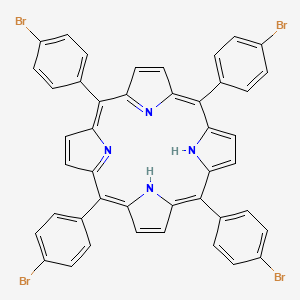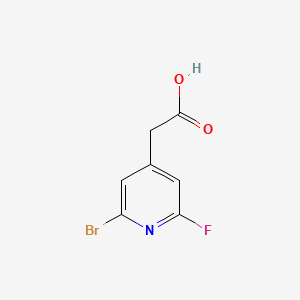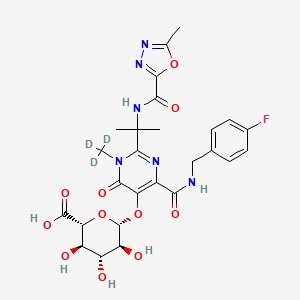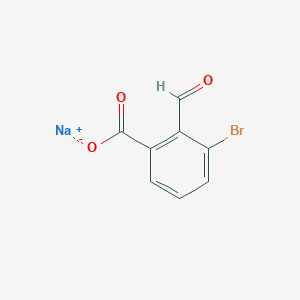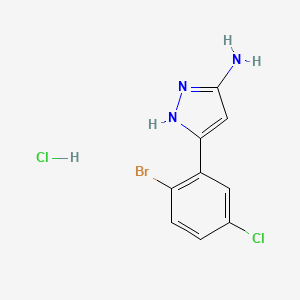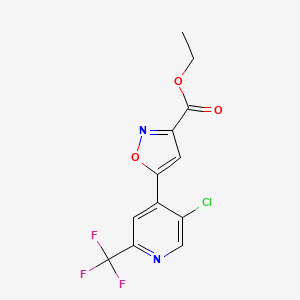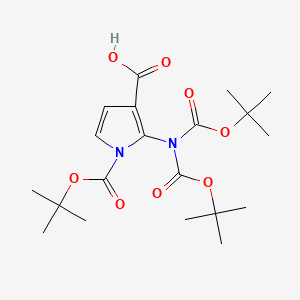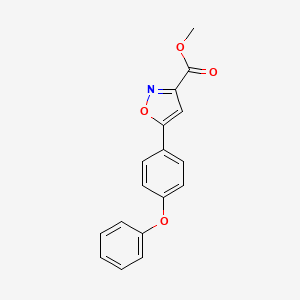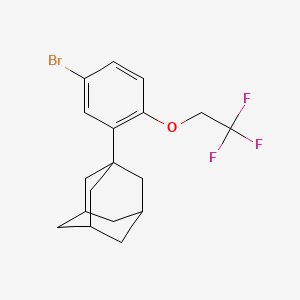
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is a synthetic organic compound with the molecular formula C18H20BrF3O It is characterized by the presence of an adamantyl group, a bromine atom, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps. One common method starts with the preparation of 2-(1-adamantyl)-4-bromophenol. This intermediate can be synthesized by reacting 4-bromoanisole with 1-adamantanol in the presence of acetic acid and concentrated sulfuric acid . The resulting 2-(1-adamantyl)-4-bromophenol is then reacted with 2,2,2-trifluoroethanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives of the original compound.
Scientific Research Applications
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology and Medicine: The compound’s structural features make it a potential candidate for drug development and medicinal chemistry research.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The adamantyl group is known for its ability to enhance the stability and lipophilicity of compounds, which can influence their biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)-4-bromophenol: An intermediate in the synthesis of the target compound.
2-(1-Adamantyl)-4-bromoanisole: Another related compound with similar structural features.
Uniqueness
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C18H20BrF3O |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
1-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]adamantane |
InChI |
InChI=1S/C18H20BrF3O/c19-14-1-2-16(23-10-18(20,21)22)15(6-14)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13H,3-5,7-10H2 |
InChI Key |
VVQQXCFHILHKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


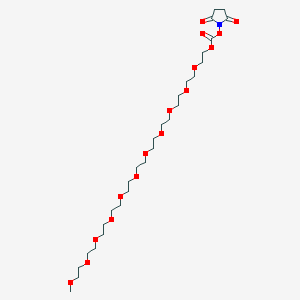

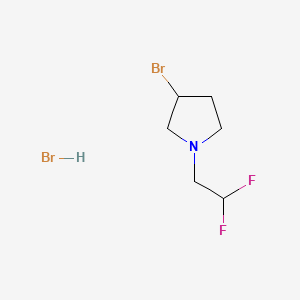
![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
